molecular formula C10H8N2 B15071938 1,4-Dihydroquinoline-3-carbonitrile CAS No. 50741-28-1

1,4-Dihydroquinoline-3-carbonitrile

Cat. No.: B15071938
CAS No.: 50741-28-1
M. Wt: 156.18 g/mol
InChI Key: DOEVVVVMWIGBFG-UHFFFAOYSA-N
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Description

1,4-Dihydroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of the dihydroquinoline moiety in this compound makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α,β-unsaturated aldehydes with amines under catalytic conditions. For example, the morpholine-catalyzed [4+2] annulation reaction between o-(tosylamino)phenyl-p-quinone methides and ynals has been reported to yield 4-aryl-1,4-dihydroquinolines . Another method involves the condensation of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as alkyl halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,4-Dihydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 1,4-Dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s ability to interact with these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

1,4-Dihydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity.

Properties

CAS No.

50741-28-1

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-dihydroquinoline-3-carbonitrile

InChI

InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2

InChI Key

DOEVVVVMWIGBFG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC=C1C#N

Origin of Product

United States

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